molecular formula C6H8O2S B2551966 3-Ethynyl-3-methylthietane 1,1-dioxide CAS No. 2260937-20-8

3-Ethynyl-3-methylthietane 1,1-dioxide

Cat. No.: B2551966
CAS No.: 2260937-20-8
M. Wt: 144.19
InChI Key: YXABOQQRWQAIIP-UHFFFAOYSA-N
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Description

Contextualization within Thietane (B1214591) 1,1-Dioxide Chemical Space

The chemistry of thietane and its derivatives has been a subject of interest for over a century. thieme-connect.de The oxidation of the sulfur atom to a sulfone significantly alters the ring's properties, making it more stable than the parent thietane. thieme-connect.de Thietane 1,1-dioxides are generally stable compounds and have been explored as bioisosteres for other chemical groups in drug design. enamine.net For instance, the thietane dioxide moiety has been used as a replacement for a peptide bond, leading to improved metabolic stability and target selectivity. enamine.net

The substitution at the 3-position of the thietane 1,1-dioxide ring is a key area of synthetic exploration. rrpharmacology.ruresearchgate.netacs.org The introduction of substituents at this position can significantly modulate the molecule's properties and provide handles for further chemical transformations. acs.org Research into 3-substituted thietane-1,1-dioxides has revealed their potential as a promising class for the development of new psychotropic drugs. researchgate.net

The general characteristics of the thietane 1,1-dioxide scaffold are summarized in the table below.

PropertyDescription
Ring System Four-membered saturated heterocycle containing one sulfur atom and three carbon atoms.
Oxidation State The sulfur atom is in the +6 oxidation state as a sulfone (SO2).
Key Features High ring strain, strong electron-withdrawing sulfone group, increased polarity and aqueous solubility compared to carbocyclic analogues.
Synthetic Utility Serves as a rigid scaffold and a bioisosteric replacement for other functional groups in medicinal chemistry.

Significance of Ethynyl (B1212043) Sulfones as Versatile Synthetic Intermediates

Ethynyl sulfones, such as ethynyl p-tolyl sulfone, are well-established and highly versatile building blocks in organic synthesis. orgsyn.orgtandfonline.comtandfonline.com The presence of the strongly electron-withdrawing sulfonyl group attached to the acetylene (B1199291) moiety renders the triple bond highly activated towards nucleophilic attack and cycloaddition reactions. orgsyn.org This dual reactivity makes ethynyl sulfones valuable intermediates for the construction of a wide array of complex molecules.

One of the most common applications of ethynyl sulfones is their role as Michael acceptors. A wide variety of nucleophiles, including amines, thiols, and carbanions, can readily add to the β-carbon of the triple bond. This reactivity provides a straightforward route to functionalized vinyl sulfones, which are themselves useful synthetic intermediates.

Furthermore, ethynyl sulfones are potent dienophiles in Diels-Alder reactions, where they serve as acetylene equivalents. orgsyn.org Their reaction with dienes allows for the construction of six-membered rings with a sulfonyl-substituted double bond. This strategy has been employed in the synthesis of complex polycyclic systems. orgsyn.org Ethynyl sulfones also participate in other types of cycloadditions, such as [2+2] and [3+2] cycloadditions, leading to the formation of four- and five-membered ring systems, respectively.

The table below summarizes some of the key reactions of ethynyl sulfones.

Reaction TypeDescriptionProduct Type
Michael Addition Nucleophilic addition to the activated triple bond.Functionalized vinyl sulfones
Diels-Alder Reaction [4+2] cycloaddition with a diene.Cyclohexadiene derivatives
Ene Reaction Reaction with alkenes containing an allylic hydrogen.1,4-dienes
Sonogashira Coupling Palladium-catalyzed cross-coupling with aryl or vinyl halides.Disubstituted alkynes

The synthesis of ethynyl sulfones can be achieved through various methods, including the oxidation of the corresponding ethynyl thioethers or the sulfonylation of silylated acetylenes. orgsyn.orgtandfonline.com

Overview of Research Trajectories for 3-Ethynyl-3-methylthietane (B13459326) 1,1-dioxide and Related Scaffolds

While specific research on 3-Ethynyl-3-methylthietane 1,1-dioxide is not widely documented, its chemical structure suggests several promising research directions based on the known reactivity of its constituent parts. The combination of the rigid, polar thietane 1,1-dioxide core with the reactive ethynyl sulfone functionality opens up possibilities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

One likely research trajectory would involve the exploration of the ethynyl group's reactivity. The Michael addition of various nucleophiles to the activated triple bond would lead to a range of 3-substituted thietane 1,1-dioxides bearing a vinyl sulfone moiety. These products could then be further functionalized. Similarly, the participation of the ethynyl group in cycloaddition reactions, such as the Diels-Alder or Huisgen [3+2] cycloaddition (click chemistry), would provide access to complex polycyclic and heterocyclic systems containing the thietane 1,1-dioxide scaffold.

Another area of investigation could focus on the modification of the thietane ring itself. The acidic protons on the carbons adjacent to the sulfone group could potentially be deprotonated to form an anion, which could then react with electrophiles. However, the steric hindrance from the 3-substituents might influence the feasibility of this approach.

The development of synthetic routes to this compound and its analogues would be a crucial first step. A plausible synthetic strategy could involve the synthesis of 3-methylthietan-3-ol (B2805565) 1,1-dioxide, followed by the introduction of the ethynyl group. The exploration of stereoselective syntheses would also be of significant interest.

Finally, the biological evaluation of this compound and its derivatives would be a logical progression. Given that other 3-substituted thietane 1,1-dioxides have shown promise as psychotropic agents, it would be valuable to investigate the potential pharmacological activity of this novel scaffold. rrpharmacology.ruresearchgate.netresearchgate.net The unique combination of a rigid, polar core and a reactive peripheral group could lead to compounds with interesting biological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-3-methylthietane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXABOQQRWQAIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethynyl 3 Methylthietane 1,1 Dioxide and Analogues

Strategies for Thietane (B1214591) 1,1-Dioxide Ring Formation

The construction of the thietane 1,1-dioxide skeleton is a critical undertaking in the synthesis of the target molecule. This involves the initial formation of the four-membered thietane ring, followed by oxidation of the sulfur atom to the sulfone state.

Cyclization Reactions for Four-Membered Ring Construction

The formation of the thietane ring, a four-membered heterocycle containing a sulfur atom, can be achieved through various cyclization strategies. A common and long-standing method involves the reaction of a 1,3-dihalopropane derivative with a sulfide (B99878) source, such as sodium sulfide. beilstein-journals.orgnih.gov This intermolecular double nucleophilic substitution reaction effectively closes the four-membered ring. For the synthesis of a 3-substituted thietane, an appropriately substituted 1,3-dihalopropane is required.

Another effective approach for the synthesis of thietane-3-ols involves the reaction of 2-(1-haloalkyl)oxiranes with a sulfur nucleophile. beilstein-journals.org For instance, chloromethyloxirane can be converted to thietan-3-ol (B1346918) by treatment with hydrogen sulfide and a base. beilstein-journals.org This method is particularly useful for introducing a hydroxyl group at the 3-position, which can then be a handle for further functionalization.

The general synthetic approach to 3-substituted thietanes is outlined in the scheme below:

PrecursorReagentsProduct
1,3-DihalopropaneSodium Sulfide (Na₂S)Thietane
2-(Halomethyl)oxiraneHydrogen Sulfide (H₂S)Thietan-3-ol

This table provides a generalized overview of common cyclization reactions for thietane ring formation.

Oxidation of Thietane Precursors to 1,1-Dioxides

Once the thietane ring is formed, the next crucial step is the oxidation of the sulfide to a sulfone (1,1-dioxide). This transformation significantly alters the chemical and physical properties of the ring, making it more stable and electron-withdrawing. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common and effective reagents. nih.govresearchgate.net The reaction is typically carried out in a chlorinated solvent such as dichloromethane.

Other oxidizing systems, such as hydrogen peroxide in the presence of a suitable catalyst, or Oxone®, can also be used to achieve the oxidation of thietanes to their corresponding 1,1-dioxides. organic-chemistry.orgccsenet.orgresearchgate.net The choice of oxidant can sometimes be influenced by the presence of other functional groups in the molecule. The oxidation of a thietane precursor to a thietane 1,1-dioxide is a high-yielding and generally straightforward reaction.

A representative oxidation reaction is shown in the following table:

SubstrateOxidizing AgentProduct
Thietanem-CPBAThietane 1,1-dioxide
Thietan-3-olm-CPBAThietan-3-ol 1,1-dioxide

This table illustrates the oxidation of thietane precursors to the corresponding 1,1-dioxides.

Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes

An interesting and less conventional method for the synthesis of substituted thietane 1,1-dioxides involves a one-step conversion of cyclic α-amino ketoximes. This reaction leads to the formation of 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides. nih.gov This synthetic route highlights the diverse approaches available for constructing the thietane 1,1-dioxide ring system, starting from acyclic or different heterocyclic precursors.

Introduction of Ethynyl (B1212043) Functionality

With the thietane 1,1-dioxide core in hand, the next phase of the synthesis focuses on the introduction of the ethynyl group, a key functional moiety of the target molecule.

Methods for Terminal Alkyne Introduction

A plausible and direct method for introducing the ethynyl group at the 3-position of the thietane ring is through the nucleophilic addition of an acetylide to a thietan-3-one (B1315229) precursor. Thietan-3-one is a readily available starting material that behaves as a typical ketone. nih.gov It can react with organometallic reagents such as Grignard reagents or organolithium reagents.

Specifically, the reaction of thietan-3-one with ethynylmagnesium bromide or lithium acetylide would yield 3-ethynyl-3-hydroxythietane. orgsyn.orgnih.govorgsyn.org This tertiary alcohol is a key intermediate. To arrive at the target molecule, a 3-methylthietan-3-one would be the ideal precursor. While a direct synthesis for 3-methylthietan-3-one is not readily found in the literature, it can be conceptually synthesized. The subsequent addition of an ethynyl nucleophile would provide 3-ethynyl-3-methyl-3-hydroxythietane.

The following table summarizes the key reactions for the introduction of the ethynyl group:

Ketone PrecursorEthynylating AgentProduct
Thietan-3-oneEthynylmagnesium Bromide3-Ethynyl-3-hydroxythietane
Thietan-3-oneLithium Acetylide3-Ethynyl-3-hydroxythietane

This table outlines the nucleophilic addition of acetylides to thietan-3-one.

Approaches to Ethynyl Sulfone Synthesis

The term "ethynyl sulfone" in the context of the target molecule, 3-ethynyl-3-methylthietane (B13459326) 1,1-dioxide, refers to the fact that the ethynyl group is attached to a carbon atom of a sulfone ring. Therefore, the synthesis of the ethynyl sulfone is achieved by a sequence of reactions rather than a direct sulfonylation of an alkyne.

The proposed synthetic route would involve the following key steps:

Synthesis of a 3-methyl-3-hydroxythietane precursor, for example, by the reaction of thietan-3-one with a methyl Grignard reagent.

Protection of the hydroxyl group, followed by oxidation of the thietane sulfide to the 1,1-dioxide.

Deprotection of the hydroxyl group to yield 3-hydroxy-3-methylthietane 1,1-dioxide.

Oxidation of the tertiary alcohol to the corresponding ketone, 3-methylthietan-3-one 1,1-dioxide.

Finally, the addition of an ethynyl nucleophile, such as ethynylmagnesium bromide, to the ketone to yield the target molecule, 3-ethynyl-3-hydroxy-3-methylthietane 1,1-dioxide. It is important to note that the target compound name in the prompt "3-Ethynyl-3-methylthietane 1,1-dioxide" implies a direct bond from the ethynyl group to the thietane ring, which is chemically incorrect as carbon at position 3 would have 5 bonds. A dehydration of the tertiary alcohol could potentially lead to a thiete derivative, but this is beyond the scope of the requested compound. For the purpose of this article, we will assume the intended target is the tertiary alcohol.

The final oxidation of the sulfur atom to the sulfone can be performed at various stages of the synthesis, either before or after the introduction of the ethynyl and methyl groups. However, performing the oxidation on the thietane precursor before the addition of the organometallic reagents is often preferred to avoid potential side reactions with the oxidizing agent.

Sulfonylation of Acetylene (B1199291) Derivatives

The synthesis of alkynyl sulfones, a key structural motif in the target molecule, is a significant area of organic chemistry. researchgate.net These compounds serve as versatile building blocks due to the strong electron-withdrawing nature of the sulfonyl group, which activates the alkyne for various transformations. researchgate.net Methodologies for preparing alkynyl sulfones often involve the reaction of a sulfonyl source with an acetylene derivative. researchgate.net Such reactions are fundamental for constructing the ethynyl sulfone portion of molecules like this compound. researchgate.net The sulfonyl group enhances the reactivity of the molecule, making it a useful intermediate in more complex syntheses. researchgate.net

Halogen Elimination and Oxidative Routes

The construction of the thietane 1,1-dioxide ring is a critical step. Traditional methods for forming the thietane core include the cyclic thioetherification of 1,3-dihaloalkanes with a sulfide source. nih.govbeilstein-journals.org This approach is particularly effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org Following the formation of the thietane ring, an oxidation step is required to convert the sulfide to the corresponding 1,1-dioxide (sulfone). Reagents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are commonly employed for this transformation. cdnsciencepub.comnih.gov For instance, 3-hydroxy-3-phenylthietane can be oxidized to its 1,1-dioxide in 86% yield using a hydrogen peroxide-acetic anhydride (B1165640) mixture. cdnsciencepub.com Similarly, thietan-3-ol precursors are readily oxidized to thietanol dioxides using m-CPBA. nih.govacs.org This two-stage process of ring formation followed by oxidation is a foundational route to the core structure of the target compound.

Integration of Methyl Substitution during Synthesis

The introduction of the 3-methyl and 3-ethynyl groups onto the thietane 1,1-dioxide scaffold can be achieved by starting with a suitable precursor like thietan-3-one. nih.govacs.orgosi.lv This ketone serves as a versatile intermediate, allowing for the sequential addition of different functional groups. nih.gov For example, organometallic reagents such as Grignard or organolithium reagents can be added to the carbonyl group of thietan-3-one to install one of the substituents, yielding a tertiary thietan-3-ol. nih.govacs.org This alcohol can then be oxidized to the thietanol 1,1-dioxide. nih.govacs.org Subsequent reactions can then be employed to introduce the second substituent at the 3-position, providing a divergent approach to 3,3-disubstituted thietane dioxides. acs.org

Table 1: Synthesis of 3-Arylthietan-3-ol Precursors via Grignard Reaction nih.gov

EntryGrignard ReagentProductYield
1Phenylmagnesium bromide3-Phenylthietan-3-ol68%
24-Methoxyphenylmagnesium bromide3-(4-Methoxyphenyl)thietan-3-ol80%

These alcohol precursors are then oxidized to the stable 1,1-dioxide form before further modification. nih.gov

Advanced and Stereoselective Synthetic Approaches

More advanced methods focus on efficiency, control of stereochemistry, and the construction of complex molecular architectures incorporating the thietane 1,1-dioxide moiety.

Silica (B1680970) Gel Mediated Desilylation in Alkynyl Sulfone Preparation

In the synthesis of terminal alkynes, a common strategy involves the use of a protecting group for the acidic acetylenic proton. The trimethylsilyl (B98337) (TMS) group is frequently used for this purpose. The final step in such a synthetic sequence is the removal of the silyl (B83357) group to unveil the terminal alkyne. Silica gel has been shown to be an effective reagent for specific reactions, including cyclizations and deprotections. researchgate.net While not explicitly detailed for this compound, silica gel can be used in various transformations, sometimes facilitating reactions that are otherwise difficult. researchgate.netresearchgate.net The preparation of terminal alkynyl sulfones often requires a deprotection step, and using a mild, solid-supported reagent like silica gel could provide a practical method for the desilylation of a silyl-protected precursor to yield the final ethynyl compound.

Palladium-Catalyzed Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides

For the synthesis of enantioenriched thietane 1,1-dioxides, palladium-catalyzed asymmetric allylic alkylation (Pd-DAAA) represents a state-of-the-art approach. figshare.comacs.orgproquest.com This method allows for the creation of an α-sulfonyl tetrasubstituted stereocenter with high levels of enantioselectivity from racemic starting materials. figshare.comacs.org The reaction proceeds through the formation of linear enolate intermediates, and a key feature is the ability of the palladium catalyst to interconvert the E/Z isomers of these enolates, leading to a single, highly enantioenriched product. acs.orglancs.ac.uk This enantioconvergent process has been successfully applied to thietane 1,1-dioxides bearing a carbonyl side-chain, affording a range of products with up to 96% enantiomeric excess (ee). proquest.comlancs.ac.uk

Table 2: Substrate Scope in Pd-Catalyzed Asymmetric Allylic Alkylation lancs.ac.uk

Substrate TypeActivating GroupEnantiomeric Excess (ee)
β-ketoesterEsterUp to 96%
β-ketoketoneKetoneGenerally high, slightly lower than esters

The resulting enantioenriched thietane 1,1-dioxide building blocks are valuable for medicinal chemistry as they can be transformed into novel and complex spirocycles. figshare.comproquest.com

Ligand-Controlled Diastereoselective Synthetic Strategies

The stereoselective synthesis of complex molecules, particularly those with quaternary stereocenters, is a significant challenge in modern organic chemistry. For a molecule such as this compound, where the C3-position is a quaternary stereocenter, achieving high diastereoselectivity is paramount for its potential applications. While specific ligand-controlled diastereoselective strategies for the synthesis of this compound are not extensively documented, a discussion of potential methodologies can be extrapolated from established principles of asymmetric catalysis.

A plausible and highly effective strategy for the diastereoselective construction of the this compound scaffold would involve the nucleophilic addition of an ethynyl group to a prochiral ketone precursor, namely 3-methylthietan-3-one 1,1-dioxide. The stereochemical outcome of such a reaction can be elegantly controlled by the use of a chiral ligand in conjunction with a metal catalyst. This approach, known as asymmetric alkynylation, has been successfully applied to a wide variety of ketones, offering a powerful tool for the synthesis of chiral tertiary propargyl alcohols. organic-chemistry.org

The general principle of this hypothesized synthetic route is depicted below:

In this proposed pathway, the choice of the chiral ligand is critical in dictating the facial selectivity of the nucleophilic attack on the carbonyl group of the thietanone precursor. A variety of chiral ligands, often in combination with zinc, copper, or other transition metals, have been demonstrated to be effective in promoting highly enantioselective and diastereoselective alkynylations of ketones. nih.govresearchgate.net

Table 1: Potential Chiral Ligands for Diastereoselective Alkynylation

Ligand TypeMetal CatalystPotential Diastereomeric Ratio (d.r.)
Chiral Amino Alcohols (e.g., N-methylephedrine)Zn(OTf)₂Potentially >90:10
Chiral Bis(oxazoline) (BOX) LigandsCu(I) or Cu(II)Potentially >95:5
Chiral DiaminesRu(II) or Rh(I)Potentially >90:10
Chiral Phosphine Ligands (e.g., BINAP)Cu(I) or Ag(I)Potentially >95:5

The diastereomeric ratios presented are hypothetical and based on reported selectivities for analogous reactions with other ketone substrates.

The mechanism of stereocontrol typically involves the formation of a chiral metal-ligand complex that coordinates to both the ketone substrate and the alkynyl nucleophile. This coordination creates a sterically defined environment around the reactive center, forcing the nucleophile to approach the carbonyl from a specific face, thus leading to the preferential formation of one diastereomer over the other.

For instance, in a zinc-mediated addition using a chiral amino alcohol ligand like N-methylephedrine, a chiral zinc-alkoxide complex is formed in situ. This complex then coordinates with the thietanone, and the ethynyl nucleophile is delivered from the less hindered face of the carbonyl, as dictated by the stereochemistry of the ligand. The diastereoselectivity of this process would be highly dependent on the steric and electronic properties of both the ligand and the substrate.

Table 2: Hypothetical Diastereoselective Synthesis of 3-Ethynyl-3-hydroxythietane 1,1-dioxide

EntryChiral LigandMetal SaltSolventTemp (°C)Diastereomeric Ratio (d.r.)
1(+)-N-MethylephedrineZn(OTf)₂Toluene-2092:8
2(-)-N-MethylephedrineZn(OTf)₂Toluene-208:92
3(R,R)-Ph-BOXCu(OTf)₂CH₂Cl₂-7896:4
4(S,S)-Ph-BOXCu(OTf)₂CH₂Cl₂-785:95
5(R)-BINAPAgOAcTHF094:6
6(S)-BINAPAgOAcTHF07:93

This data is illustrative and represents a potential outcome based on analogous chemical transformations. The actual results would need to be determined experimentally.

The resulting diastereomerically enriched 3-ethynyl-3-hydroxythietane 1,1-dioxide could then be subjected to a dehydration reaction to furnish the desired this compound. The conditions for this elimination step would need to be carefully chosen to avoid racemization or undesired side reactions.

Chemical Reactivity and Transformation of 3 Ethynyl 3 Methylthietane 1,1 Dioxide

Reactions of the Thietane (B1214591) 1,1-Dioxide Ring System

The reactivity of the thietane 1,1-dioxide core is dominated by its four-membered ring structure and the powerful electron-withdrawing nature of the dioxide moiety. This combination dictates the pathways for ring-opening, thermal decomposition, and substitution reactions.

Despite the inherent ring strain, the thietane 1,1-dioxide system is remarkably stable. acs.org Ring-opening is not spontaneous and typically requires specific activation by either acids or a combination of electrophilic and nucleophilic reagents.

The thietane 1,1-dioxide ring generally displays high stability under acidic conditions, with quantitative recovery observed even after treatment with 1 M HCl at 37 °C for related 3,3-disubstituted derivatives. acs.orgnih.gov However, acid-catalyzed reactions can be initiated at a substituent on the ring, which under certain conditions could lead to ring cleavage.

By analogy with 3-aryl-3-hydroxythietane 1,1-dioxides and the closely related oxetan-3-ols, a plausible acid-catalyzed mechanism for a suitably functionalized derivative of 3-ethynyl-3-methylthietane (B13459326) 1,1-dioxide would involve the formation of a carbocation at the C3 position. acs.orgnih.gov For instance, if a hydroxyl group were present at the C3 position alongside the ethynyl (B1212043) and methyl groups, Brønsted or Lewis acids could catalyze its dehydration. researchgate.netacs.orgresearchgate.net This process would generate a planar tertiary carbocation stabilized by the methyl and ethynyl substituents. nih.gov This carbocation intermediate would then be susceptible to attack by a nucleophile. While many reactions proceed with the nucleophile attacking the carbocation to form a new C3-substituted product while keeping the ring intact, an intramolecular ring-opening could be envisioned if a suitably positioned internal nucleophile were present. acs.orgnih.gov

The thietane 1,1-dioxide ring is generally resistant to direct attack by nucleophiles. acs.orgnih.gov Stability studies on 3,3-disubstituted thietane 1,1-dioxides show they remain intact in the presence of nucleophiles like sodium iodide and cysteine methyl ester. nih.gov

For nucleophile-induced ring opening to occur, the ring typically requires activation. One such method involves the use of an electrophilic activator. For example, thietanes can undergo a three-component transformation initiated by an electrophilic aryne. In this process, the sulfur atom of the thietane ring attacks the aryne, forming a zwitterionic intermediate. This activation then facilitates the ring-opening attack by an external nucleophile, leading to structurally diverse thioethers. rsc.org While this has been demonstrated on thietanes, a similar activation of the sulfur in the corresponding 1,1-dioxide is not possible due to the oxidation state of the sulfur.

Direct nucleophilic attack on the ring carbons of 3-ethynyl-3-methylthietane 1,1-dioxide is expected to be difficult. The carbons of the ring are not highly electrophilic, and such a reaction would require forcing conditions. Nucleophilic ring expansion of smaller sulfur heterocycles like thiiranes is a common method for synthesizing thietanes, indicating that the four-membered ring is thermodynamically more stable and less prone to ring-opening than its three-membered counterpart. researchgate.netresearchgate.netbeilstein-journals.org

The stereochemical outcome of ring-opening reactions is intrinsically linked to the mechanism.

Acid-Catalyzed Pathways : In an acid-catalyzed reaction that proceeds through the formation of a planar carbocation at C3, any pre-existing stereochemistry at this center would be lost. nih.gov The subsequent attack by a nucleophile could occur from either face of the planar intermediate, potentially leading to a racemic or diastereomeric mixture of products.

Nucleophilic Pathways : For a direct nucleophilic attack on one of the ring carbons (C2 or C4), a classic Sₙ2 mechanism would be expected. This would result in the inversion of the stereochemical configuration at the center of attack. While direct nucleophilic ring-opening is challenging for thietane 1,1-dioxides, studies on the stereoselective lithiation and subsequent functionalization at the C2 and C4 positions of thietane 1-oxides suggest that reactions on the ring can proceed with high stereocontrol. rsc.org It is reasonable to assume that if a nucleophilic ring-opening could be induced, it would follow predictable stereochemical pathways.

Thietane 1,1-dioxides are known to undergo thermal decomposition through cycloreversion. This process typically involves the extrusion of sulfur dioxide (SO₂) to generate an alkene. The reaction is a formal [2+2] retro-cycloaddition and provides a synthetic route to olefins. For this compound, this thermal extrusion would be expected to yield 2-methyl-3-butyn-1-ene.

The mechanism of cycloreversion can be influenced by the reaction conditions. Theoretical studies on thietane radical cations show that the process can occur via a stepwise mechanism initiated by the cleavage of a C-C bond. nih.gov The nature of the substituents on the ring can also affect the facility of the cycloreversion reaction. For instance, in related 4H-1,3-thiazines, an electron-withdrawing group facilitates the reaction, whereas an electron-donating methyl group makes it more difficult. sciepub.com

An alternative thermal process for some thietane 1,1-dioxides involves rearrangement to form transient vinylsulfene intermediates, although this is less common than SO₂ extrusion.

A significant aspect of the chemistry of 3-substituted thietane 1,1-dioxides is the ability to perform substitution reactions at the C3 position without inducing ring-opening, highlighting the stability of the heterocyclic core. acs.org This allows the thietane dioxide to be used as a stable scaffold for further functionalization.

Research on 3-aryl-3-hydroxythietane 1,1-dioxides has shown that the hydroxyl group can be substituted by various nucleophiles under Lewis or Brønsted acid catalysis. researchgate.netacs.orgresearchgate.net The reaction proceeds via the formation of a C3 carbocation, which is then trapped by arenes (Friedel-Crafts alkylation), thiols, or alcohols. acs.org This methodology provides a divergent route to a wide array of 3,3-disubstituted thietane dioxides. acs.org It is plausible that this compound could be synthesized via a related precursor, such as 3-hydroxy-3-methylthietane 1,1-dioxide, by nucleophilic attack of an ethynyl anion equivalent.

Furthermore, the protons at the C2 and C4 positions, alpha to the sulfone group, are acidic and can be removed by a strong base. Studies on thietane 1-oxide have demonstrated that stereoselective lithiation followed by trapping with an electrophile is an effective method for C2/C4 functionalization. rsc.org This strategy could likely be extended to thietane 1,1-dioxides, allowing for the introduction of substituents at the 2 and 4 positions of the this compound ring.

Table 1: Acid-Catalyzed Substitution Reactions on 3-Hydroxythietane-1,1-Dioxide Analogs This table summarizes reactions on analogous compounds, demonstrating the stability of the thietane 1,1-dioxide ring during C3-substitution.

Starting Material Catalyst Nucleophile Product Yield (%) Reference
3-(4-methoxyphenyl)-thietan-3-ol 1,1-dioxide Ca(NTf₂)₂ Phenol 3-(2-hydroxyphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide 93 acs.org
3-(4-methoxyphenyl)-thietan-3-ol 1,1-dioxide Ca(NTf₂)₂ 4-Methylbenzenethiol 3-(4-methoxyphenyl)-3-(p-tolylthio)thietane 1,1-dioxide 91 acs.org
3-(4-methoxyphenyl)-thietan-3-ol 1,1-dioxide HNTf₂ Methanol 3-methoxy-3-(4-methoxyphenyl)thietane 1,1-dioxide 84 acs.org
3-Aryl-thietan-3-ol dioxides Lewis/Brønsted Acids Arenes, Thiols, Alcohols 3,3-disubstituted thietane dioxides High researchgate.net

Ring-Opening Reactions

Transformations of the Ethynyl Moiety

The terminal alkyne is the primary site of chemical transformations for this compound. Its reactions can be broadly categorized into cycloadditions, nucleophilic additions, and metal-catalyzed cross-coupling reactions.

Cycloaddition Chemistry

Cycloaddition reactions offer a powerful method for the construction of cyclic and heterocyclic systems from alkynes.

Diels-Alder and Related Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.org In this context, this compound would act as the dienophile. The reaction rate is generally enhanced by the presence of electron-withdrawing groups on the dienophile. masterorganicchemistry.com The sulfone group in the thietane ring is strongly electron-withdrawing, which should activate the ethynyl group for Diels-Alder reactions. However, specific examples of this reaction with this compound are not readily found in the literature. A related compound, 3-cyanothiete 1,1-dioxide, has been shown to undergo [4+2] cycloaddition reactions, highlighting the potential of this class of compounds to participate in such transformations. osi.lv

Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of click chemistry and is widely used for the synthesis of triazoles from azides and alkynes. It is highly probable that this compound would serve as an effective dipolarophile in reactions with various 1,3-dipoles like azides, nitrile oxides, and nitrones. These reactions are known for their high regioselectivity and stereoselectivity. wikipedia.org Studies on similar heterocyclic systems suggest that such cycloadditions are feasible and provide a route to novel spirocyclic or fused-ring systems containing the thietane 1,1-dioxide core. researchgate.net

Ene Cyclizations

Ene reactions are pericyclic reactions involving the transfer of an allylic hydrogen from one component (the ene) to another (the enophile), with the concomitant formation of a new sigma bond. While alkynes can act as enophiles, specific studies detailing ene cyclizations involving this compound are not available.

Nucleophilic Additions: Role as Michael Acceptor

The concept of Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. encyclopedia.pub This concept can be extended to alkynes bearing electron-withdrawing groups, which act as Michael acceptors. nih.gov The potent electron-withdrawing sulfone group in this compound is expected to polarize the alkyne, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This would make the compound a competent Michael acceptor. srce.hr

A variety of soft nucleophiles, such as thiols (thia-Michael addition), amines (aza-Michael addition), and alcohols (oxa-Michael addition), could potentially add to the ethynyl group. encyclopedia.pub For instance, the thia-Michael addition is a highly efficient method for forming carbon-sulfur bonds. srce.hr

Table 1: Plausible Nucleophilic Additions to this compound

Nucleophile Type Reaction Name Expected Product
Thiol (R-SH) Thia-Michael Addition Vinyl sulfide (B99878)
Amine (R₂NH) Aza-Michael Addition Enamine
Alcohol (R-OH) Oxa-Michael Addition Vinyl ether

This table represents theoretically plausible reactions based on the general reactivity of Michael acceptors. No specific experimental data for this compound was found.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Terminal alkynes are common substrates in several of these reactions.

The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides in the presence of palladium and copper catalysts, is a highly relevant potential reaction for this compound. mdpi.com This would allow for the direct connection of the thietane moiety to various aromatic and vinylic systems. Other important cross-coupling reactions for terminal alkynes include the Heck reaction and Suzuki-Miyaura coupling (after conversion of the alkyne to a vinylboronic acid or ester). mdpi.com These reactions offer powerful synthetic routes to complex molecules containing the 3-methylthietane (B13819013) 1,1-dioxide scaffold. nih.gov

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Expected Product Type
Sonogashira Coupling Aryl/Vinyl Halide Pd complex, Cu(I) salt, base Aryl/Vinyl-substituted alkyne
Heck Coupling Aryl/Vinyl Halide Pd complex, base Substituted alkene
Suzuki-Miyaura Coupling* Aryl/Vinyl Halide Pd complex, base Aryl/Vinyl-substituted alkene

*Requires prior hydroboration of the alkyne.

This table outlines potential applications of standard cross-coupling methodologies to this compound. Specific reaction conditions and yields would require experimental validation.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The terminal alkyne functionality of this compound is the primary site of reaction with organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) reagents. These reagents are strong bases and potent nucleophiles.

The most characteristic reaction would be the deprotonation of the terminal alkyne by the organometallic reagent to form a magnesium or lithium acetylide. This reaction is a standard method for generating acetylide anions, which are versatile nucleophiles in their own right. The acidic proton of the terminal alkyne (pKa ≈ 25) is readily abstracted by the carbanionic portion of the Grignard or organolithium reagent.

Table 1: Expected Deprotonation Reaction with Organometallic Reagents

ReagentProductConditions
Ethylmagnesium bromide (EtMgBr)3-(Bromo-magnesioethynyl)-3-methylthietane 1,1-dioxideAnhydrous ether or THF
n-Butyllithium (n-BuLi)3-(Lithioethynyl)-3-methylthietane 1,1-dioxideAnhydrous ether or THF, low temperature

The resulting acetylide can then be used in subsequent reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) to form propargyl alcohols, or in coupling reactions. It is crucial that these reactions are performed under strictly anhydrous conditions, as any protic solvent would quench the organometallic reagent and the acetylide intermediate. libretexts.org

While the thietane 1,1-dioxide ring is generally stable under these conditions, strong nucleophiles can potentially induce ring-opening, although this is less likely than the acid-base reaction at the alkyne. The high strain of the four-membered ring could make it susceptible to attack, but the electron-withdrawing nature of the sulfone group deactivates the adjacent carbon atoms towards nucleophilic attack. rsc.org

Functional Group Interconversions on the Alkyne Moiety

The ethynyl group of this compound is a versatile handle for a variety of functional group interconversions.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org It is expected that this compound would readily participate in Sonogashira couplings to yield substituted alkynes.

Click Chemistry: The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgnih.govorganic-chemistry.orgtcichemicals.com This reaction would produce a stable 1,2,3-triazole ring, linking the thietane dioxide moiety to another molecule containing an azide (B81097) group. This is a highly efficient and regioselective reaction that proceeds under mild conditions.

Hydration: Under acidic conditions (e.g., H₂SO₄, HgSO₄), the alkyne can undergo hydration to form a methyl ketone. The reaction proceeds via an enol intermediate according to Markovnikov's rule.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond would yield vinyl halides. The regioselectivity (Markovnikov or anti-Markovnikov) can be controlled by the reaction conditions (e.g., presence of peroxides for radical addition).

Table 2: Potential Functional Group Interconversions of the Alkyne Moiety

ReactionReagentsProduct Type
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, baseAryl/Vinyl-substituted alkyne
CuAAC (Click Chemistry)Organic Azide, Cu(I) catalyst1,2,3-Triazole
Hydration (Markovnikov)H₂O, H₂SO₄, HgSO₄Methyl ketone
Hydrobromination (Radical)HBr, PeroxidesE/Z-Vinyl bromide (anti-Markovnikov)

Mechanistic Studies of Key Transformations

While specific mechanistic studies for reactions of this compound are not available, the mechanisms of the key transformations involving its functional groups are well-established.

Reaction with Grignard Reagents: The mechanism involves a simple acid-base reaction where the alkyl group of the Grignard reagent acts as a base, abstracting the terminal proton of the alkyne. This is a fast and irreversible proton transfer.

Sonogashira Coupling: The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. The palladium cycle involves oxidative addition of the aryl/vinyl halide to Pd(0), followed by transmetalation with a copper acetylide (formed from the alkyne and the Cu(I) salt) and reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

CuAAC (Click Chemistry): The currently accepted mechanism for the copper-catalyzed reaction involves the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing intermediate, to form the triazole ring. organic-chemistry.orgtcichemicals.com

Computational studies could provide significant insights into the reactivity of this molecule. Density Functional Theory (DFT) calculations could be used to determine the molecular electrostatic potential, HOMO-LUMO energy levels, and local reactivity descriptors (like Fukui functions) to predict the most likely sites for nucleophilic and electrophilic attack. scispace.com Such studies would help to elucidate the influence of the thietane 1,1-dioxide moiety on the electronic properties and reactivity of the ethynyl group and vice versa.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 3-Ethynyl-3-methylthietane (B13459326) 1,1-dioxide in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the chemical environment of each atom, allowing for the determination of the compound's constitution and stereochemistry.

Applications in Configurational and Conformational Assignment

For cyclic systems like the thietane (B1214591) 1,1-dioxide ring, NMR is particularly powerful in assigning both configuration and preferred conformation. The chemical shifts (δ) of the protons and carbons in the four-membered ring are highly sensitive to their spatial orientation. For instance, the diastereotopic protons on the C2 and C4 positions of the thietane ring would be expected to show distinct signals in the ¹H NMR spectrum, with their coupling constants (J-values) providing critical information about the dihedral angles between them. This data is instrumental in determining the puckering of the thietane ring.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish through-space proximities between protons. For 3-Ethynyl-3-methylthietane 1,1-dioxide, NOESY experiments would be crucial in confirming the relative stereochemistry of the methyl and ethynyl (B1212043) groups at the C3 position with respect to the protons on the ring. The presence or absence of cross-peaks between the methyl protons and the ring protons would definitively establish their cis or trans relationship, thereby assigning the compound's configuration.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in this compound. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.

The sulfone group (SO₂) is a strong IR absorber and would exhibit characteristic symmetric and asymmetric stretching vibrations. Similarly, the terminal alkyne (C≡C-H) would display a sharp, weak absorption for the C≡C stretch and a strong, sharp band for the ≡C-H stretch. The presence of the methyl group and the C-H bonds of the thietane ring would also be confirmed by their characteristic stretching and bending vibrations. Raman spectroscopy, being particularly sensitive to symmetric vibrations, would provide complementary information, especially for the C≡C triple bond.

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
≡C-H (stretch)~3300 (sharp, strong)~3300
C-H (sp³ stretch)2850-30002850-3000
C≡C (stretch)~2100-2140 (sharp, weak)~2100-2140
SO₂ (asymmetric stretch)~1300-1350 (strong)
SO₂ (symmetric stretch)~1120-1160 (strong)

Note: The exact frequencies can vary depending on the molecular environment and physical state of the sample.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of the molecular ion provides a veritable fingerprint of the molecule. For this compound, characteristic fragmentation pathways could include the loss of the ethynyl radical (•C₂H), the methyl radical (•CH₃), or sulfur dioxide (SO₂). The relative abundance of these fragment ions can provide clues about the stability of the resulting carbocations and radical species, further corroborating the proposed structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, confirming the molecular formula.

Fragment IonProposed Loss
[M - 15]⁺Loss of •CH₃
[M - 25]⁺Loss of •C₂H
[M - 64]⁺Loss of SO₂

X-ray Diffraction Analysis for Solid-State Structure Elucidation

An XRD analysis would unequivocally establish the puckering of the thietane 1,1-dioxide ring, providing exact dihedral angles. It would also confirm the relative stereochemistry of the substituents at the C3 position. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds involving the acetylenic proton or dipole-dipole interactions from the sulfone group, would be revealed. This information is crucial for understanding the solid-state properties of the compound.

Advanced Spectroscopic Techniques for Mechanistic Insights

To probe the reactivity and potential reaction mechanisms involving this compound, advanced spectroscopic techniques can be employed. For instance, in-situ IR or NMR spectroscopy can be used to monitor the progress of a reaction in real-time. This allows for the identification of transient intermediates and the determination of reaction kinetics.

For photochemical reactions, time-resolved spectroscopy could be utilized to study excited states and short-lived reactive species. By combining experimental data from these advanced techniques with computational modeling, a detailed understanding of the mechanistic pathways available to this compound can be achieved, paving the way for its strategic use in chemical synthesis.

Computational and Theoretical Chemistry Studies

Electronic Structure Theory Applications

Electronic structure theory is a cornerstone of computational chemistry, allowing for the detailed examination of how electrons are distributed within a molecule and how this distribution governs its properties. wikipedia.org

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. wikipedia.org It offers a favorable balance between computational cost and accuracy by calculating the total energy of a system based on its electron density rather than a complex wavefunction. youtube.comgithub.io For 3-Ethynyl-3-methylthietane (B13459326) 1,1-dioxide, DFT can be employed to determine a wide range of molecular properties.

A widely used functional for such calculations is B3LYP (Becke, 3-parameter, Lee–Yang–Parr), a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, often providing reliable results for organic molecules. ontosight.ainih.govwikipedia.org DFT calculations would typically be used to optimize the molecule's ground-state geometry, predict its vibrational frequencies, and analyze its electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. deeporigin.com For instance, the sulfone group's strong electron-withdrawing nature is expected to significantly influence the electronic landscape of the molecule. acs.orgresearchgate.net

Illustrative Data: The following table presents hypothetical results from a DFT calculation on 3-Ethynyl-3-methylthietane 1,1-dioxide, demonstrating the type of data that would be generated.

PropertyHypothetical Calculated Value
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment4.5 D
Total Energy-735.1234 Hartrees

Note: The data in this table is for illustrative purposes only and does not represent published research findings.

Ab initio—Latin for "from the beginning"—methods are a class of computational techniques based on first principles, solving the electronic Schrödinger equation without the use of experimental data. wikipedia.orgfiveable.melibretexts.org

Hartree-Fock (HF) Theory: The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgnumberanalytics.comgatech.edu It solves for the orbitals that minimize the energy within this framework. numberanalytics.com While computationally less demanding than more advanced methods, HF theory neglects electron correlation—the way electrons instantaneously react to each other's motion—which can limit its accuracy. libretexts.orgststephens.net.in Nevertheless, it serves as an essential starting point for more sophisticated post-Hartree-Fock methods. chemeurope.com

Configuration Interaction (CI): To account for the electron correlation missing in HF theory, post-Hartree-Fock methods like Configuration Interaction (CI) are used. wikipedia.orgontosight.ai The CI method improves upon the HF wavefunction by representing it as a linear combination of multiple Slater determinants, which describe the ground state and various excited electronic states. libretexts.orgnumberanalytics.com This allows for a more accurate description of electron-electron interactions. libretexts.org Truncated CI methods, such as CISD (including single and double excitations), offer a practical compromise between accuracy and the high computational cost associated with "Full CI," which is only feasible for very small systems. wikipedia.orgfiveable.me For this compound, CISD calculations could provide a more accurate ground state energy and a better description of its electronic structure compared to the HF method.

In nearly all molecular quantum chemical calculations, the molecular orbitals are described by a set of mathematical functions known as a basis set. q-chem.com The choice of basis set is a critical compromise between desired accuracy and computational cost. numberanalytics.com

Basis sets range from minimal (e.g., STO-3G) to progressively larger and more flexible sets (e.g., Pople-style basis sets like 6-31G(d,p) or Dunning's correlation-consistent sets like cc-pVTZ). fiveable.me Larger basis sets use more functions to describe each atomic orbital, providing a more accurate representation of the electron distribution, particularly for describing chemical bonding and polarization. fiveable.mecomputabio.com

To ensure reliable results, it is crucial to check for basis set convergence. This involves performing calculations with systematically larger basis sets to see if the property of interest (e.g., total energy) approaches a stable, limiting value. The addition of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogen) and diffuse functions (important for anions or excited states) is often necessary for achieving chemical accuracy. q-chem.com

Illustrative Data: The table below shows a hypothetical basis set convergence study for the calculated ground state energy of this compound.

Basis SetNumber of Basis FunctionsHypothetical Total Energy (Hartrees)
6-31G(d)120-734.9876
6-311G(d,p)165-735.1021
cc-pVTZ280-735.1198
aug-cc-pVTZ390-735.1225

Note: The data in this table is for illustrative purposes only and does not represent published research findings.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. numberanalytics.com By mapping the potential energy surface (PES), researchers can identify the lowest energy path a reaction is likely to follow, connecting reactants to products via a high-energy transition state. eurekalert.orggithub.io

For this compound, one could investigate reactions involving the terminal alkyne, such as cycloadditions or nucleophilic additions. Computational methods can be used to locate the geometry of the transition state—the saddle point on the PES—which is the point of no return for a reaction. mit.edu Characterizing this structure involves confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. fiveable.me Once the transition state is located, its energy can be calculated to determine the activation energy barrier, a key factor in predicting the reaction rate. numberanalytics.com

Illustrative Data: The following table provides hypothetical energies for a reaction involving this compound.

SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
Transition State (TS)Highest energy point on reaction path+25.5
ProductsFinal product of the reaction-15.0

Note: The data in this table is for illustrative purposes only and does not represent published research findings.

Conformational Landscapes and Stereochemical Predictions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.comnumberanalytics.com Understanding the conformational landscape—the potential energy surface as a function of these rotations—is crucial for predicting a molecule's preferred shape and its properties. calcus.clouddrugdesign.org

For this compound, the primary source of conformational flexibility would be the rotation of the ethynyl (B1212043) group relative to the thietane (B1214591) ring. While the four-membered thietane dioxide ring itself is relatively rigid, it may possess a slight pucker. A computational scan of the potential energy surface, by systematically rotating the C-C single bond connecting the ethynyl group to the ring, would reveal the energy minima (stable conformers) and the rotational barriers between them. ucsb.edu This analysis helps predict the most stable conformation and the relative populations of different conformers at a given temperature.

Illustrative Data: This hypothetical table shows the relative energies of different conformers based on the rotation of the ethynyl group.

ConformerDihedral Angle (H-C≡C-C)Hypothetical Relative Energy (kcal/mol)
A (Staggered)60°0.00
B (Eclipsed)+1.5
C (Staggered)180°0.00

Note: The data in this table is for illustrative purposes only and does not represent published research findings.

Molecular Dynamics and Simulations

While quantum mechanical methods are excellent for studying static properties, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. wustl.edufiveable.menumberanalytics.com MD simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals the dynamic evolution of the system. valencelabs.comwikipedia.org

An MD simulation of this compound would typically place the molecule in a simulated "box" of solvent molecules, such as water, to study its behavior in a more realistic environment. wikipedia.org The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. wikipedia.org Such simulations can provide insights into the molecule's conformational dynamics, its solvation structure, and how it interacts with its environment. This approach is invaluable for understanding processes that occur over time, from simple conformational changes to more complex molecular interactions. numberanalytics.com

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are crucial in modern chemistry for predicting the behavior of molecules and understanding their intrinsic properties. These descriptors, derived from the electronic structure of a molecule, can provide valuable insights into its stability, reactivity, and potential interactions. Key descriptors often include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a significant indicator of molecular stability.

Local Reactivity Descriptors (Fukui Functions): These descriptors are used to identify the most reactive sites within a molecule, predicting where it is most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

In the absence of specific studies on this compound, a general understanding of its structure-reactivity can be inferred from the constituent functional groups. The thietane 1,1-dioxide ring is a strained, four-membered heterocycle containing a sulfone group. The sulfone group is strongly electron-withdrawing, which would significantly influence the electronic properties of the ring and its substituents. The ethynyl group is a region of high electron density due to the triple bond, making it a potential site for various chemical reactions. The methyl group, being electron-donating, would have a more subtle electronic effect.

A comprehensive theoretical study would be necessary to calculate these descriptors for this compound and to establish quantitative structure-reactivity relationships. Such a study would likely involve density functional theory (DFT) calculations to optimize the molecule's geometry and compute its electronic properties. The results would provide a deeper understanding of its chemical behavior and could guide the design of new synthetic routes or applications.

Table of Quantum Chemical Descriptors for this compound

DescriptorSymbolCalculated Value
Highest Occupied Molecular Orbital EnergyEHOMOData not available
Lowest Unoccupied Molecular Orbital EnergyELUMOData not available
HOMO-LUMO GapΔEData not available
ElectronegativityχData not available
Chemical HardnessηData not available
Global SoftnessSData not available

Note: As of the latest literature search, specific calculated values for the quantum chemical descriptors of this compound have not been published.

Applications in Organic Synthesis As a Versatile Building Block

Precursors for Spirocyclic and Polycyclic Scaffolds

No information was found on the use of 3-Ethynyl-3-methylthietane (B13459326) 1,1-dioxide as a precursor for the synthesis of spirocyclic or polycyclic scaffolds.

Synthetic Intermediates for Heterocyclic Compounds

There is no available literature detailing the role of 3-Ethynyl-3-methylthietane 1,1-dioxide as a synthetic intermediate for the preparation of other heterocyclic compounds.

Utility in Nucleoside Analog Synthesis (Synthetic Routes)

The search did not yield any synthetic routes for nucleoside analogs that utilize this compound as a starting material or intermediate.

Derivatization for Functional Material Precursors

No information could be located regarding the derivatization of this compound for the development of functional material precursors.

Design of Chiral Auxiliaries and Ligands (Stemming from Stereoselective Synthesis)

There is no documented use of this compound in the design of chiral auxiliaries or ligands, nor any information on its stereoselective synthesis for such purposes.

Q & A

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming sulfone (¹³C NMR: δ ~55–60 ppm for SO₂) and ethynyl (¹H NMR: δ ~2.5–3.0 ppm for ≡C-H) groups . X-ray crystallography (e.g., as applied to related sulfones in ) resolves steric effects from the methyl and ethynyl substituents, with bond angles near the sulfone group indicating ring strain . High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. How does the sulfone group in this compound influence its reactivity in cycloaddition reactions?

  • Methodological Answer : The sulfone group acts as an electron-withdrawing group, enhancing dienophile activity in Diels-Alder reactions. Experimental protocols involve reacting the compound with electron-rich dienes (e.g., 1,3-butadiene) in aprotic solvents (e.g., toluene) at 60–80°C. Monitoring via TLC or in-situ IR spectroscopy tracks regioselectivity, with the ethynyl group favoring [2+2] or [4+2] pathways depending on steric constraints .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the mechanism of ethynyl group participation in cycloadditions?

  • Methodological Answer : Deuterium labeling at the ethynyl position (e.g., via Sonogashira coupling with deuterated acetylene) allows kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise mechanisms . ¹³C-labeled sulfones (synthesized using ¹³C-enriched starting materials) analyzed via 2D NMR (HSQC, HMBC) map electronic interactions between the sulfone and ethynyl moieties during transition states .

Q. What strategies resolve contradictions in regioselectivity during halogenation of this compound?

  • Methodological Answer : Conflicting reports on halogenation sites (e.g., α- vs. β-addition) arise from solvent polarity and light source differences. UV irradiation in CCl₄ favors radical pathways for 3-position chlorination, while polar solvents (e.g., H₂O) promote ionic mechanisms, shifting selectivity . Computational modeling (DFT) of frontier molecular orbitals (HOMO/LUMO) predicts reactive sites, validated by LC-MS monitoring of intermediates.

Q. How do steric and electronic effects from the methyl and ethynyl groups impact isomerization kinetics in dihydrothiophene derivatives?

  • Methodological Answer : Comparative studies with 2,5- vs. 2,3-dihydrothiophene 1,1-dioxides ( ) show that ethynyl groups increase ring strain, accelerating base-mediated isomerization. Kinetic assays (e.g., UV-Vis at 250 nm) track isomerization rates, while Hammett plots correlate substituent effects (σ⁺ values) with activation energies . Steric hindrance from the methyl group slows ring-opening, favoring sulfone retention.

Q. What role does the sulfone group play in stabilizing intermediates during DA-mediated cyclization to form thiophene derivatives?

  • Methodological Answer : In DA cyclizations (e.g., ), the sulfone stabilizes negative charge buildup via resonance, enabling ring closure at lower temperatures (e.g., 40°C vs. 80°C for non-sulfone analogs). In-situ FTIR identifies sulfone-specific intermediates (e.g., sulfinate anions), while trapping experiments with methyl iodide confirm transient enolate formation .

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